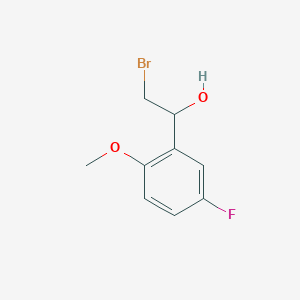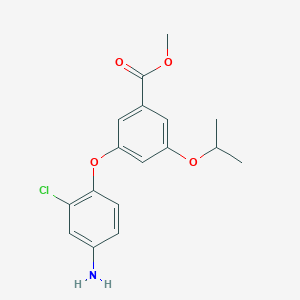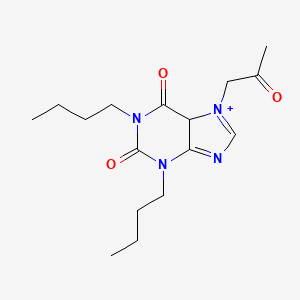
1,3-dibutyl-7-(2-oxopropyl)-5H-purin-7-ium-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-dibutyl-7-(2-oxopropyl)-5H-purin-7-ium-2,6-dione is a chemical compound belonging to the class of oxopurines . It is also known by the name denbufilina . This compound has a molecular formula of C16H24N4O3 and a molecular weight of 320.387 g/mol . It is characterized by its unique structure, which includes a purine ring substituted with butyl and oxopropyl groups.
准备方法
The synthesis of 1,3-dibutyl-7-(2-oxopropyl)-5H-purin-7-ium-2,6-dione involves several steps. One common method involves the alkylation of a purine derivative with butyl and oxopropyl groups under controlled conditions . The reaction typically requires the use of strong bases and solvents to facilitate the alkylation process. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield .
化学反应分析
1,3-dibutyl-7-(2-oxopropyl)-5H-purin-7-ium-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the butyl or oxopropyl groups are replaced by other substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1,3-dibutyl-7-(2-oxopropyl)-5H-purin-7-ium-2,6-dione has several scientific research applications:
作用机制
The mechanism of action of 1,3-dibutyl-7-(2-oxopropyl)-5H-purin-7-ium-2,6-dione involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and modulate signaling pathways involved in cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
1,3-dibutyl-7-(2-oxopropyl)-5H-purin-7-ium-2,6-dione can be compared with other similar compounds, such as:
1,3-dimethyl-7-(2-oxopropyl)-5H-purin-7-ium-2,6-dione: This compound has similar structural features but differs in the substitution pattern on the purine ring.
1,3-dibutyl-7-(2-oxopropyl)-2,3,4,5,6,7-hexahydro-1H-purine-2,6-dione: This compound has a similar core structure but includes additional hydrogenation.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties .
属性
分子式 |
C16H25N4O3+ |
|---|---|
分子量 |
321.39 g/mol |
IUPAC 名称 |
1,3-dibutyl-7-(2-oxopropyl)-5H-purin-7-ium-2,6-dione |
InChI |
InChI=1S/C16H25N4O3/c1-4-6-8-19-14-13(18(11-17-14)10-12(3)21)15(22)20(16(19)23)9-7-5-2/h11,13H,4-10H2,1-3H3/q+1 |
InChI 键 |
CQGSAWSZXJFOKR-UHFFFAOYSA-N |
规范 SMILES |
CCCCN1C2=NC=[N+](C2C(=O)N(C1=O)CCCC)CC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


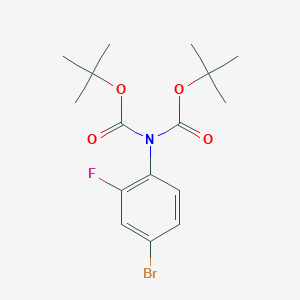
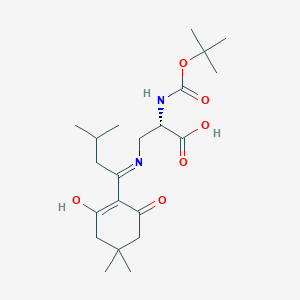
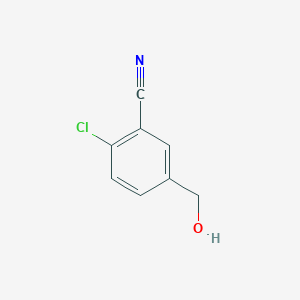
![diethyl-[(5E)-5-(6,8,9,10-tetrahydrochromeno[4,3-b]chromen-11-ylmethylidene)-2,4,4a,6,7,8-hexahydro-1H-xanthen-3-ylidene]azanium;perchlorate](/img/structure/B12336340.png)
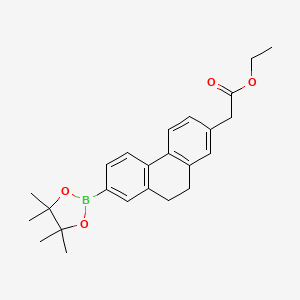
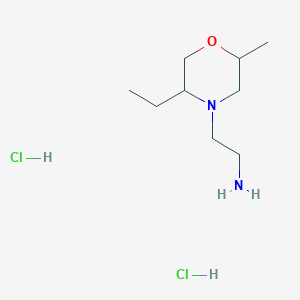
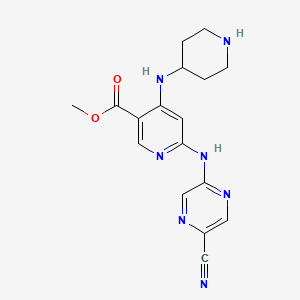
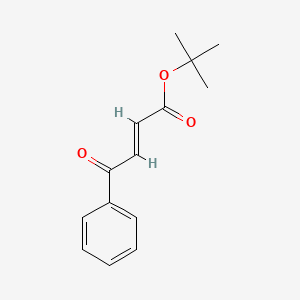
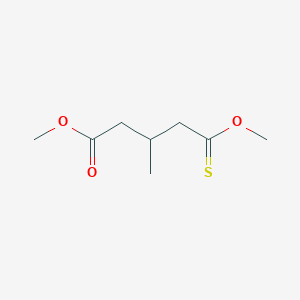
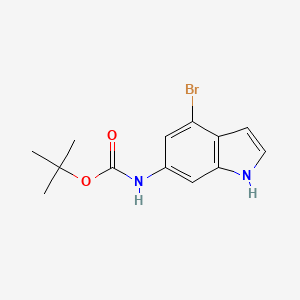
![Dimethyl[2-(morpholin-2-yl)ethyl]amine dihydrochloride](/img/structure/B12336362.png)
